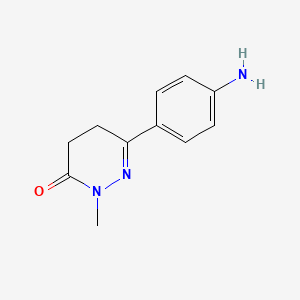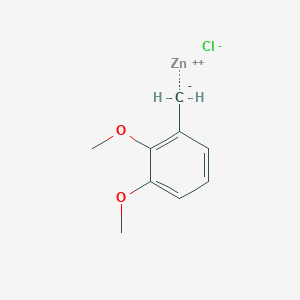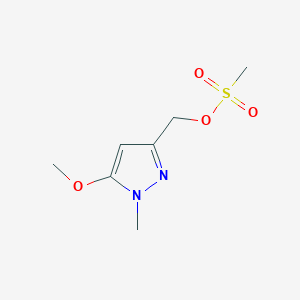
Methanone, (4-chlorophenyl)(2-phenyloxiranyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is characterized by the presence of a chlorophenyl group and a phenyloxiranyl group attached to a methanone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-chlorophenyl)(2-phenyloxiranyl)- typically involves the reaction of 4-chlorobenzoyl chloride with phenylacetylene in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxirane ring. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or toluene
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of Methanone, (4-chlorophenyl)(2-phenyloxiranyl)- follows similar synthetic routes but on a larger scale. The process involves:
Reactants: 4-chlorobenzoyl chloride and phenylacetylene
Catalysts: Triethylamine or other suitable bases
Solvents: Industrial-grade dichloromethane or toluene
Reaction Vessels: Large-scale reactors with temperature control
化学反应分析
Types of Reactions
Methanone, (4-chlorophenyl)(2-phenyloxiranyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of 4-chlorobenzoic acid and phenylglyoxylic acid.
Reduction: Formation of (4-chlorophenyl)(2-phenyloxiranyl)methanol.
Substitution: Formation of various substituted benzophenones depending on the nucleophile used.
科学研究应用
Methanone, (4-chlorophenyl)(2-phenyloxiranyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
作用机制
The mechanism of action of Methanone, (4-chlorophenyl)(2-phenyloxiranyl)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation.
相似化合物的比较
Methanone, (4-chlorophenyl)(2-phenyloxiranyl)- can be compared with other similar compounds, such as:
Benzophenone: Lacks the oxirane ring and has different reactivity and applications.
(4-Chlorophenyl)(2-pyridinyl)methanone: Contains a pyridinyl group instead of a phenyloxiranyl group, leading to different chemical properties.
(4-Chlorophenyl)(4-hydroxyphenyl)methanone:
The uniqueness of Methanone, (4-chlorophenyl)(2-phenyloxiranyl)- lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
CAS 编号 |
111299-29-7 |
|---|---|
分子式 |
C15H11ClO2 |
分子量 |
258.70 g/mol |
IUPAC 名称 |
(4-chlorophenyl)-(2-phenyloxiran-2-yl)methanone |
InChI |
InChI=1S/C15H11ClO2/c16-13-8-6-11(7-9-13)14(17)15(10-18-15)12-4-2-1-3-5-12/h1-9H,10H2 |
InChI 键 |
BMXDHHJCRSTMIH-UHFFFAOYSA-N |
规范 SMILES |
C1C(O1)(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


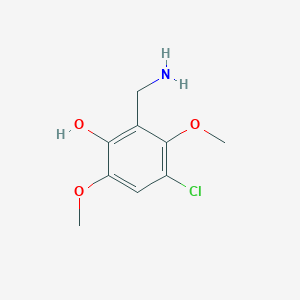
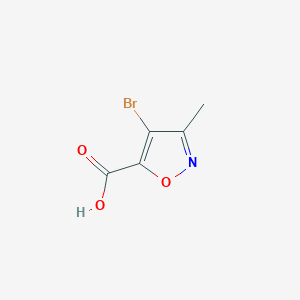
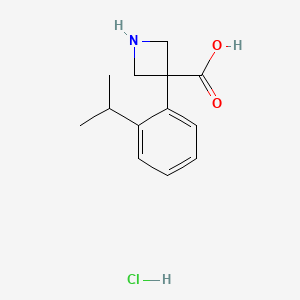
![Methyl 4-oxo-3-(phenylmethoxy)-6-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-4H-pyran-2-carboxylate](/img/structure/B13977707.png)
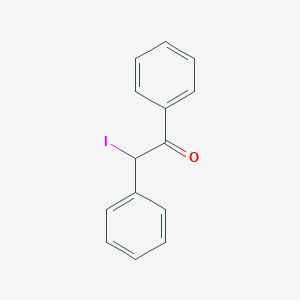

![7-Cyclopropyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13977734.png)

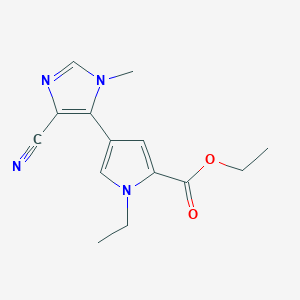
![7-Bromo-3-cyclopropyl-8-methyl-1,2,4-triazolo[4,3-a]pyridine](/img/structure/B13977749.png)
![tert-butyl (1-(4-(2-(2-aminopyridin-3-yl)-5-chloro-3H-imidazo[4,5-b]pyridin-3-yl)phenyl)cyclobutyl)carbamate](/img/structure/B13977752.png)
